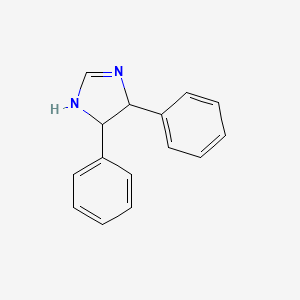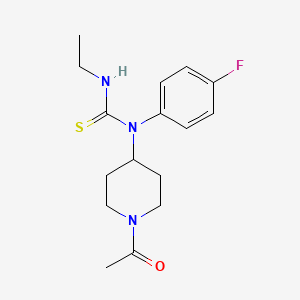![molecular formula C14H21N3O4 B14159291 N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide CAS No. 19076-88-1](/img/structure/B14159291.png)
N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide is a chemical compound with a complex structure that includes a diethylamino group, an ethyl chain, and a nitrophenoxy group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide typically involves the reaction of 2-(4-nitrophenoxy)acetic acid with N,N-diethylaminoethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the diethylamino group.
Wissenschaftliche Forschungsanwendungen
N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as a component in formulations requiring specific chemical properties.
Wirkmechanismus
The mechanism by which N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide exerts its effects depends on its interaction with molecular targets. The diethylamino group can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The nitrophenoxy group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide: This compound has a methoxy group instead of a nitro group, which can significantly alter its chemical properties and reactivity.
N-[2-(diethylamino)ethyl]-2-(4-chlorophenoxy)acetamide:
Uniqueness
N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of the nitro group, which imparts specific chemical properties such as increased reactivity in reduction reactions. This uniqueness makes it valuable in certain applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
19076-88-1 |
|---|---|
Molekularformel |
C14H21N3O4 |
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C14H21N3O4/c1-3-16(4-2)10-9-15-14(18)11-21-13-7-5-12(6-8-13)17(19)20/h5-8H,3-4,9-11H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
OOJUQSOXMJPIKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14159211.png)
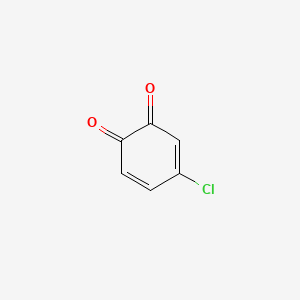
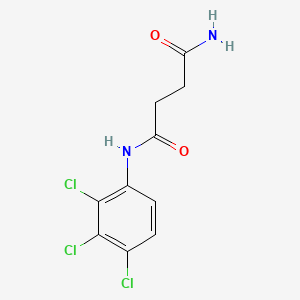
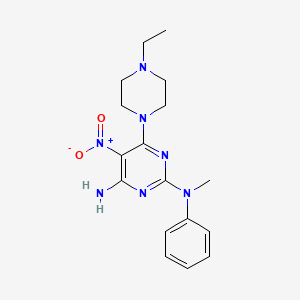
![1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol](/img/structure/B14159236.png)
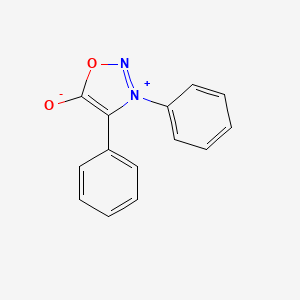
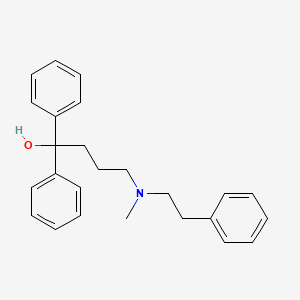
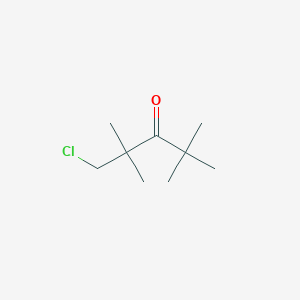
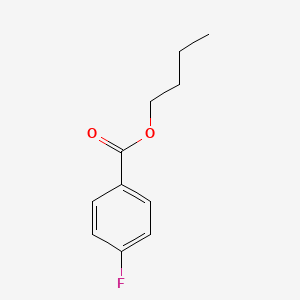
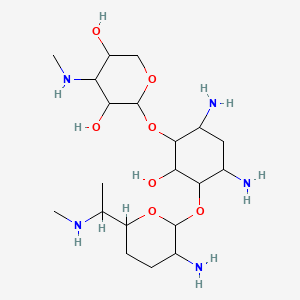
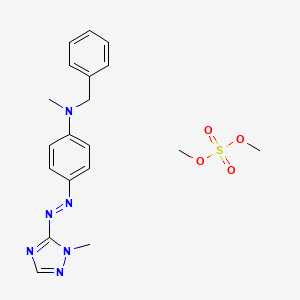
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
